5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The molecule “5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a bicyclic structure containing two nitrogen atoms. Attached to this core are a 4-fluorophenyl group, a methoxyphenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of the bicyclic pyrazolo[1,5-a]pyrazin-4-one core and the various substituents. The presence of the nitrogen atoms in the ring structure would likely result in a high degree of electron delocalization, potentially giving the molecule interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrazole ring and the various substituents. The fluorine atom on the fluorophenyl group is highly electronegative, which could make that portion of the molecule susceptible to nucleophilic attack . The methoxy group could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-26-17-4-2-3-15(11-17)18-12-19-20(25)23(9-10-24(19)22-18)13-14-5-7-16(21)8-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPXMQPOEPALJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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